molecular formula C9H13N<br>CH3C6H4N(CH3)2<br>C9H13N B046812 N,N-Dimethyl-o-toluidine CAS No. 609-72-3

N,N-Dimethyl-o-toluidine

Cat. No. B046812
CAS RN: 609-72-3
M. Wt: 135.21 g/mol
InChI Key: JDEJGVSZUIJWBM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-o-toluidine appears as a clear colorless liquid with an aromatic odor . It is less dense than water and insoluble in water .


Molecular Structure Analysis

The molecular formula of N,N-Dimethyl-o-toluidine is C9H13N . The InChI representation is InChI=1S/C9H13N/c1-8-6-4-5-7-9 (8)10 (2)3/h4-7H,1-3H3 . The Canonical SMILES string is CC1=CC=CC=C1N(C)C .


Chemical Reactions Analysis

N,N-Dimethyl-o-toluidine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It generates hydrogen, a flammable gas, in combination with strong reducing agents, such as hydrides .


Physical And Chemical Properties Analysis

N,N-Dimethyl-o-toluidine has a molecular weight of 135.21 g/mol . It appears as a clear colorless liquid with an aromatic odor . It is less dense than water and insoluble in water .

Scientific Research Applications

  • Metabolism and Excretion in Rats : N,N-dimethyl-p-toluidine (DMPT) administered orally to male F344 rats results in four urinary metabolites, similar to those produced by N,N-dimethylaniline (Kim et al., 2007).

  • Genotoxicity Analysis : Studies have shown that both N,N-dimethylaniline and N,N-dimethyl-p-toluidine are chromosome-damaging agents, with DMPT displaying significant clastogenic effects at high doses (Taningher, Pasquini, & Bonatti, 1993).

  • Electrochemical Oxidation : The electrochemical oxidation of N,N-dimethyl-p-toluidine in acetonitrile at platinum leads to the formation of bitoluidine. This reflects a general reaction pathway in anodic electrochemistry (Melichárek & Nelson, 1970).

  • Reaction in Ionic Liquid : The reaction between N,N-dimethyl-p-toluidine and its radical cation in room temperature ionic liquid exhibits a mechanism similar to that in acetonitrile, suggesting potential applications in alternative solvents (Evans & Compton, 2006).

  • Pharmaceutical and Nutraceutical Applications : Synthesis and molecular structures of various (2-dialkylaminophenyl)alcohols and 2-phenylaminoalkyl-dimethylaminobenzene derivatives offer potential applications in pharmaceuticals and nutraceuticals (Al-Masri et al., 2004).

  • Antibacterial Activity : Certain complexes involving N,N-dimethyl-p-toluidine show high antibacterial activity, making them promising as antimicrobial agents (Al-Masri, 2020).

  • Applications in Dental Materials : N,N-Dimethyl-p-toluidine, as a component in dental materials, has been associated with hematologic toxic and carcinogenic responses in rodent models. Its presence in dental materials necessitates careful consideration of its potential health effects (Dunnick et al., 2014).

Safety And Hazards

N,N-Dimethyl-o-toluidine may be toxic by skin absorption and inhalation . It may release toxic vapors when burned . It is classified as toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N,N,2-trimethylaniline
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InChI

InChI=1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEJGVSZUIJWBM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=CC=C1N(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13N
Record name N,N-DIMETHYL-O-TOLUIDINE
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DSSTOX Substance ID

DTXSID8052279
Record name N,N,2-Trimethylaniline
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Molecular Weight

135.21 g/mol
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Physical Description

N,n-dimethyl-o-toluidine appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Hence floats on water. May be toxic by skin absorption and inhalation. May release toxic vapors when burned., Clear colorless liquid with an aromatic odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS]
Record name N,N-DIMETHYL-O-TOLUIDINE
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Record name N,N-Dimethyl-o-toluidine
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Product Name

N,N-Dimethyl-o-toluidine

CAS RN

609-72-3, 29256-93-7
Record name N,N-DIMETHYL-O-TOLUIDINE
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Record name Dimethyl-o-toluidine
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Record name Benzenamine, N,N,?-trimethyl-
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Record name N,N'-dimethyl-o-toluidine
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Record name N,N,2-TRIMETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
A Yamamoto, M Nishiura, Y Yang, Z Hou - Organometallics, 2017 - ACS Publications
This work aimed to clarify the involvement of a cationic scandium anisyl species in the scandium-catalyzed chain-transfer polymerization of styrene using anisole as a chain-transfer …
Number of citations: 18 pubs.acs.org
R Anand, R Maheswari, SG Hegde, BS Rao - Journal of Molecular …, 2003 - Elsevier
The catalytic property of H-beta zeolite in the methylation of o-toluidine was compared to that of other acidic zeolites, viz. HY, H-MOR, H-ZSM-5 and H-FER. The H-beta catalyst showed …
Number of citations: 6 www.sciencedirect.com
RE Ludt, GP Crowther, CR Hauser - The Journal of Organic …, 1970 - ACS Publications
When compared withn-butyllithium alone, n-butyllithium-N, N, N', N'-tetramethylethylenediamine (TMEDA) reagent was shown to be better for effecting the lithiation of o-and pN, N-…
Number of citations: 88 pubs.acs.org
JP Knezovich, DG Crosby - Environmental Toxicology and …, 1985 - Wiley Online Library
The in vivo fate and metabolism of a model aromatic amine (o‐toluidine) were determined for mussels (Mytilus edulis) and oysters (Crassostrea gigas). o‐Toluidine was found to be …
Number of citations: 21 setac.onlinelibrary.wiley.com
HT Al-Masri, J Sieler, P Lönnecke, S Blaurock… - Tetrahedron, 2004 - Elsevier
N,N-Dimethyl-o-toluidine, N,N-dimethylaniline, and N,N-diethylaniline were treated with n-butyllithium-tmeda in diethyl ether–hexane solution to give o-lithioarylamines, which react with …
Number of citations: 27 www.sciencedirect.com
PC Lauterbur - The Journal of Chemical Physics, 1963 - pubs.aip.org
The C 13 nuclear magnetic resonance spectra of aniline, nine methylanilines, N,N‐dimethylaniline and eight methyl‐N,N‐dimethylanilines have been obtained and analyzed. A detailed …
Number of citations: 89 pubs.aip.org
GJ Buist, ML Bender - Journal of the American Chemical Society, 1958 - ACS Publications
Carbon-14 kinetic isotope effects have been determined in the reactions of methyl iodide-C14 with N, N-dimethyl-¿>-toluidine,,-diethylaniIine and,-dimethyl-o-toluidine in methanol …
Number of citations: 27 pubs.acs.org
H Tsubomura - Journal of the American Chemical Society, 1960 - ACS Publications
Introduction The donor molecules which form donor-acceptor complexes with iodine may be divided into two groups: hydrocarbon donors such as olefins and aromatic hydrocarbons (7r-…
Number of citations: 71 pubs.acs.org
DJ Gale, JFK Wilshire - Australian Journal of Chemistry, 1975 - CSIRO Publishing
The reaction of some representative N,N-dialkylanilines with N- hydroxymethylphthalimide in concentrated sulphuric acid solution (the Tscherniac-Einhorn reaction) has been studied …
Number of citations: 11 www.publish.csiro.au
M Oyama - Bunseki Kagaku, 2004 - hero.epa.gov
For the purpose of elucidating and understanding the reaction dynamics of short-lived intermediates formed in the solution phase, it is very important to carry out detection and kinetic …
Number of citations: 1 hero.epa.gov

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